molecular formula C11H14FN3S B11749998 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11749998
M. Wt: 239.31 g/mol
InChI Key: MBMAZEULEYYQAL-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group, a methyl group, and a fluorothiophene moiety

Preparation Methods

The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the fluorothiophene moiety: This step involves the reaction of the pyrazole intermediate with 5-fluorothiophene-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The fluorothiophene moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorothiophene moiety, which may result in different biological activity and binding properties.

    1-ethyl-N-[(5-chlorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.

    1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of fluorine can alter its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in the presence of the fluorothiophene moiety, which can enhance its biological activity and specificity for certain targets.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

2-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H14FN3S/c1-3-15-11(6-8(2)14-15)13-7-9-4-5-10(12)16-9/h4-6,13H,3,7H2,1-2H3

InChI Key

MBMAZEULEYYQAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=C(S2)F

Origin of Product

United States

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